molecular formula C23H28N4O B5372978 6-(3-ethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide

6-(3-ethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide

Cat. No. B5372978
M. Wt: 376.5 g/mol
InChI Key: HOLDDUFWAAMZMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-ethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide, also known as EIPLA3, is a chemical compound that has gained increasing attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of nicotinamide derivatives and has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 6-(3-ethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide is not yet fully understood. However, it is believed that the compound exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. This process is mediated through the activation of various signaling pathways, including the p53 and caspase pathways.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In addition to its anticancer activity, this compound has also been shown to possess anti-inflammatory and antioxidant properties. Studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

6-(3-ethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized using standard laboratory techniques. Additionally, it exhibits potent biological activity at low concentrations, making it an attractive candidate for further development as a therapeutic agent.
However, there are also some limitations associated with the use of this compound in laboratory experiments. For example, the compound has poor solubility in water, which can limit its bioavailability and efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential side effects.

Future Directions

There are several future directions for research on 6-(3-ethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide. One area of interest involves the development of novel formulations that can enhance the solubility and bioavailability of this compound. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in humans.
Another area of research involves the use of this compound as a potential therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease. Studies have shown that this compound can protect neurons from oxidative stress and reduce the accumulation of amyloid-beta, a hallmark of Alzheimer's disease.
Furthermore, the potential use of this compound as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease, warrants further investigation. Overall, the biological activity and potential therapeutic applications of this compound make it an exciting area of research for the scientific community.

Synthesis Methods

The synthesis of 6-(3-ethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide involves a multistep process that requires the use of various reagents and solvents. One of the most common methods of synthesis involves the reaction of 3-ethylbenzaldehyde with 2-isopropyl-1H-imidazole to form the corresponding imine, which is then reduced using sodium borohydride to obtain the desired product.

Scientific Research Applications

6-(3-ethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves the use of this compound as an anticancer agent. Studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

6-(3-ethylphenyl)-N-[3-(2-propan-2-ylimidazol-1-yl)propyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O/c1-4-18-7-5-8-19(15-18)21-10-9-20(16-26-21)23(28)25-11-6-13-27-14-12-24-22(27)17(2)3/h5,7-10,12,14-17H,4,6,11,13H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLDDUFWAAMZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C2=NC=C(C=C2)C(=O)NCCCN3C=CN=C3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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